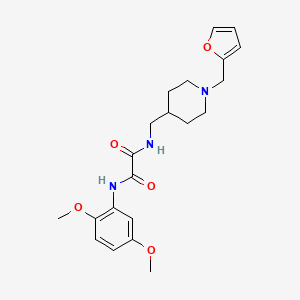

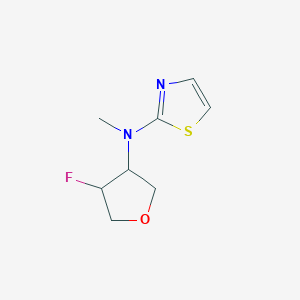

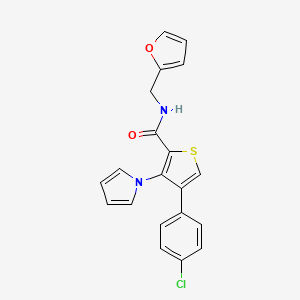

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

科学的研究の応用

Solid-Phase Synthesis of Foldamers

A study by König et al. (2006) outlines a coupling protocol developed for the synthesis of oligo(p-benzamide)s on solid support, utilizing aromatic carboxylic acids activated in situ with thionyl chloride to acylate secondary aromatic amines. This approach facilitates the creation of nanoscale objects crucial for supramolecular chemistry, indicating potential applications of related compounds in constructing complex molecular architectures (Hannah M. König, R. Abbel, D. Schollmeyer, Andreas F. M. Kilbinger, 2006).

Synthesis and Neuroleptic Activity

Research by Iwanami Sumio et al. (1981) on benzamides including similar structures has demonstrated the synthesis of potential neuroleptics, revealing a correlation between structure and inhibitory effects on apomorphine-induced stereotypic behavior in rats. This indicates the compound's relevance in developing drugs with neuroleptic properties (Iwanami Sumio, Takashima Mutsuo, Yasufumi Hirata, Osamu Hasegawa, Usuda Shinji, 1981).

Rhodium-Catalyzed Oxidative Cycloaddition

Hyster and Rovis (2010) explored the oxidative cycloaddition of benzamides and alkynes, a process facilitated by Rh(III) catalysts, proposing a mechanism involving N-H metalation followed by ortho C-H activation. This method, tolerating extensive substitution, underscores the compound's utility in forming complex molecular scaffolds for medicinal chemistry (T. Hyster, T. Rovis, 2010).

Efficient Reagent for Novel α-Ketoamide Derivatives

A study by El‐Faham et al. (2013) on the synthesis of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent highlights the compound's role in producing benzoyl amino acid ester derivatives, showcasing its applicability in synthesizing novel organic molecules with potential biological activity (A. El‐Faham, Zainab Mohammed Al Marhoon, A. Abdel-Megeed, F. Albericio, 2013).

Copper-Mediated Aryloxylation

The work of Hao et al. (2014) on the copper-mediated selective aryloxylation of benzamides, assisted by a new and removable N,O-bidentate directing group, presents a straightforward synthesis pathway for mono- and diaryloxylated benzoic acids. This research further exemplifies the compound's relevance in synthetic organic chemistry, particularly in the functionalization of aromatic compounds (Xin‐Qi Hao, Lijun Chen, Bao-zeng Ren, Liu-yan Li, Xinye Yang, Jun-Fang Gong, Jun‐Long Niu, Mao‐Ping Song, 2014).

特性

IUPAC Name |

N-benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-2-22-16-12-15(8-10-19-16)17(21)20(11-9-18)13-14-6-4-3-5-7-14/h3-8,10,12H,2,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIZSRQQWJTTCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)C(=O)N(CC#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)

![3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B2991656.png)

![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)